![molecular formula C13H8N2O2 B3226835 3-(3-Cyanophenyl)isonicotinic acid CAS No. 1258609-59-4](/img/structure/B3226835.png)
3-(3-Cyanophenyl)isonicotinic acid
Overview
Description
“3-(3-Cyanophenyl)isonicotinic acid” is a chemical compound with the molecular formula C13H8N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position . This compound serves as a starting reagent in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, 3-Cyanophenyl isocyanate, a related compound, serves as a starting reagent in the synthesis of R/S-4- (3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1- (3-cyanophenyl)-3- (2-methoxy-6-pentadecylbenzyl)urea .
Mechanism of Action
Target of Action
3-(3-Cyanophenyl)isonicotinic acid is a derivative of isoniazid , a frontline drug employed in the treatment of tuberculosis . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly
Advantages and Limitations for Lab Experiments
INCP has several advantages for lab experiments. It is readily available and easy to synthesize. It has been extensively studied for its potential therapeutic properties, making it a promising candidate for drug development. However, INCP also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store. It can also be toxic at high concentrations, making it important to use appropriate safety precautions.
Future Directions
There are several future directions for the study of INCP. One potential direction is to investigate its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. INCP has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as a chemopreventive agent. INCP has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the prevention of cancer. Finally, further research is needed to fully understand the mechanism of action of INCP and its potential therapeutic properties.
Scientific Research Applications
INCP has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, tuberculosis, and diabetes. INCP has been found to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been shown to have antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. INCP has been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential treatment for diabetes.
properties
IUPAC Name |
3-(3-cyanophenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)12-8-15-5-4-11(12)13(16)17/h1-6,8H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVTCKWJUMZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686989 | |
Record name | 3-(3-Cyanophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258609-59-4 | |
Record name | 3-(3-Cyanophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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